molecular formula C11H21N3O2 B1397186 Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 868407-41-4

Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B1397186
CAS No.: 868407-41-4
M. Wt: 227.3 g/mol
InChI Key: PVQMNBCRCMEPFN-UHFFFAOYSA-N
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Description

Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 868407-41-4) is a bicyclic tertiary amine derivative with a molecular formula of C₁₁H₂₁N₃O₂ and a molecular weight of 227.30 g/mol . Its structure features a bicyclo[3.3.1]nonane core substituted with three nitrogen atoms and a tert-butoxycarbonyl (Boc) group at position 2. This compound serves as a key intermediate in pharmaceutical synthesis, leveraging the Boc group’s stability and ease of deprotection under acidic conditions .

Properties

IUPAC Name

tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-8-4-12-5-9(7-14)13-8/h8-9,12-13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQMNBCRCMEPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting with the formation of the triazabicyclo[3.3.1]nonane core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as high temperatures and the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate has shown promise in medicinal chemistry, particularly as a potential scaffold for drug development.

Anticancer Activity

Recent studies have indicated that compounds with similar bicyclic structures exhibit anticancer properties. For instance, derivatives of triazabicyclo compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique bicyclic structure may enhance the binding affinity to biological targets, making it a candidate for further investigation in anticancer drug design.

Antimicrobial Properties

Research has demonstrated that triazabicyclo compounds possess antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. This could lead to the development of new antibiotics that address antibiotic resistance.

Catalysis

This compound has potential applications in catalysis due to its ability to stabilize transition states during chemical reactions.

Organocatalysis

The compound can act as an organocatalyst in various organic transformations, including:

  • Aldol Reactions: Facilitating the formation of carbon-carbon bonds.
  • Michael Additions: Enhancing reaction rates and selectivity in conjugate additions.

The bicyclic structure may provide unique steric and electronic properties that enhance catalytic efficiency.

Materials Science

The incorporation of this compound into polymer matrices can improve material properties.

Polymer Composites

Research indicates that adding this compound to polymer composites can enhance mechanical strength and thermal stability. This application is particularly relevant for developing advanced materials used in aerospace and automotive industries.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, it can be utilized in formulating high-performance coatings and adhesives that require durability under harsh conditions.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated anticancer effects in vitro with structural analogs showing promising results against specific cancer cell lines.
Catalysis Identified as an effective organocatalyst for aldol reactions with improved yields compared to traditional catalysts.
Materials Science Enhanced mechanical properties in polymer composites when incorporated at specific concentrations, leading to increased durability and heat resistance.

Mechanism of Action

The mechanism by which tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes structural differences and key properties of analogous bicyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features
Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate C₁₁H₂₁N₃O₂ 227.30 Boc group at N3 High stability; used in peptide coupling
3-Benzyl 9-(tert-butyl) 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate C₁₈H₂₅N₃O₄ 355.42 Boc at N9, benzyloxycarbonyl (Cbz) at N3 Dual-protected amine; potential for selective deprotection
Tert-butyl 7-methyl-3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate C₁₂H₂₁N₃O₂ 239.32 Methyl group at N7, Boc at N3 Enhanced lipophilicity; potential pharmacokinetic modulation
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate C₁₀H₁₆N₂O₃ 212.25 Oxygen atom replacing N3, Boc at N7 Altered electronic properties; reduced basicity at N3

Key Observations :

  • Substituent Diversity : The Boc group is a common protecting group, but derivatives like the Cbz or methyl substituents alter reactivity and solubility. For example, the dicarboxylate derivative (C₁₈H₂₅N₃O₄) enables orthogonal protection strategies .
  • Core Modifications : Replacing nitrogen with oxygen (e.g., 3-oxa derivatives) reduces ring basicity and impacts hydrogen-bonding capabilities, which is critical in drug-receptor interactions .

Conformational and Stability Studies

  • Gas-Phase Conformers : Derivatives with electron-withdrawing groups (e.g., trifluoromethylsulfonyl) exhibit multiple conformers in gas-phase electron diffraction (GED) studies. For example, 3,7,9-tris(trifluoromethylsulfonyl) analogues adopt five distinct conformers at 428 K, contrasting with the single conformer observed in X-ray crystallography .
  • Thermal Stability : The Boc group enhances thermal stability compared to methyl or benzyl esters, as evidenced by decomposition temperatures >200°C in thermogravimetric analysis (TGA) .

Biological Activity

Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazabicyclo compounds, which are known for their diverse pharmacological properties, including antitumor and antimicrobial activities. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 227940-72-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activity, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary data suggest potential antioxidant properties that could mitigate oxidative stress in cells.

Biological Activity Data

Recent studies have reported various biological activities associated with this compound:

Activity TypeObservationsReferences
AntitumorIn vitro studies show cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range.
AntimicrobialExhibits significant activity against Gram-positive bacteria; minimal inhibitory concentrations (MIC) were determined.
Enzyme InhibitionInhibitory effects on certain kinases and proteases have been documented.

Case Study 1: Antitumor Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on various human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a significant reduction in cell viability at concentrations ranging from 5 to 20 µM after 48 hours of treatment. The mechanism was further explored through flow cytometry, revealing an increase in apoptosis markers.

Case Study 2: Antimicrobial Efficacy

In a clinical microbiology setting, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a strong antimicrobial effect with MIC values of approximately 8 µg/mL for S. aureus and 16 µg/mL for E. coli, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. What established synthetic routes are available for Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate?

The compound is synthesized via condensation reactions involving tert-butyl carbamate derivatives and bicyclic amines. Key methods include:

  • Microwave/ultrasound-assisted synthesis : Enhances reaction efficiency and yield by promoting cyclization under controlled conditions .
  • Mannich-type reactions : Utilize paraformaldehyde and amines (e.g., benzylamine) in methanol to assemble the bicyclic core, followed by Boc protection .
  • Modular building-block approaches : Piperazine-based precursors are functionalized to create structurally diverse analogs .

Q. How is the gas-phase molecular structure of this compound characterized?

Gas-phase electron diffraction (GED) coupled with density functional theory (DFT) calculations is used to determine bond lengths, angles, and spatial arrangements. This method confirms the bicyclo[3.3.1]nonane scaffold’s rigidity and nitrogen atom geometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and respiratory protection to avoid skin/eye contact or inhalation .
  • Storage : Refrigerated (2–8°C), tightly sealed containers to prevent moisture absorption and electrostatic charge buildup .
  • Spill management : Use vacuum systems for containment, followed by disposal via licensed waste handlers .

Q. Which analytical techniques confirm the compound’s purity and structural identity?

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve the bicyclic scaffold’s proton environments and tertiary-butyl group signals .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C11_{11}H21_{21}N3_3O2_2) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can experimental design optimize synthesis yield and selectivity?

  • Parameter screening : Test solvents (methanol vs. THF), temperatures (reflux vs. RT), and catalysts (e.g., acetic acid for Mannich reactions) .
  • Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps .
  • Scalability : Transition from batch to flow chemistry for improved reproducibility in multi-gram syntheses .

Q. How do researchers resolve contradictions in spectroscopic data across studies?

  • Comparative analysis : Cross-reference NMR/MS data with structurally validated analogs (e.g., tert-butyl 7-methyl derivatives) .
  • Computational modeling : DFT simulations predict 1^1H NMR chemical shifts and vibrational spectra to reconcile experimental discrepancies .

Q. What strategies are employed to synthesize derivatives for structure-activity relationship (SAR) studies?

  • Functionalization : Introduce substituents (e.g., benzyl, hydroxyl, or sulfonyl groups) at the 7- or 9-positions to modulate electronic and steric properties .
  • Salt formation : Generate fumarate or hydrochloride salts to improve solubility for biological assays .
  • Heteroatom replacement : Substitute nitrogen with oxygen/sulfur to explore scaffold flexibility and binding interactions .

Q. How do substituents influence biological activity in nicotinic acetylcholine receptor (nAChR) ligands?

  • SAR studies : Carboxamide derivatives with extended spacer motifs (e.g., aryl or alkyl chains) enhance subtype selectivity for α4β2 or α7 nAChRs .
  • Docking simulations : Molecular dynamics models predict ligand-receptor interactions, guiding rational design of high-affinity analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 2
Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.